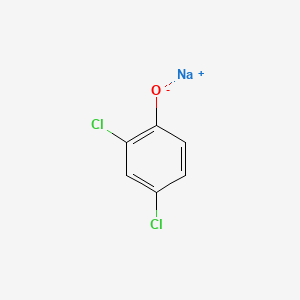
Phenol, 2,4-dichloro-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,4-dichloro-, sodium salt is a chemical compound with the molecular formula C6H3Cl2NaO. It is derived from 2,4-dichlorophenol, which is a chlorinated derivative of phenol. This compound is known for its antiseptic and disinfectant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Phenol, 2,4-dichloro-, sodium salt typically involves the chlorination of phenol. The process begins with the reaction of phenol with chlorosulfuric acid in the presence of an accelerating agent such as dimethyl sulphide, diphenyl sulfide, or isopropyl ether under cryogenic conditions. This reaction yields 2,4-dichlorophenol, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of 2,4-dichlorophenol involves the chlorination of phenol using chlorine gas. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting 2,4-dichlorophenol is then treated with sodium hydroxide to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,4-dichloro-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,4-dichloro-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: It is used in the study of enzyme kinetics and as an inhibitor in various biochemical assays.
Medicine: It has antiseptic and disinfectant properties, making it useful in medical research and applications.
Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Phenol, 2,4-dichloro-, sodium salt involves its interaction with cellular components. It acts as an antiseptic by disrupting the cell membrane of microorganisms, leading to cell lysis and death. The compound can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Vergleich Mit ähnlichen Verbindungen
Phenol, 2,4-dichloro-, sodium salt can be compared with other chlorinated phenols such as:
2,4-Dichlorophenol: Similar in structure but lacks the sodium salt component.
2,6-Dichlorophenol: Another chlorinated phenol with chlorine atoms at different positions.
4-Chlorophenol: Contains only one chlorine atom and has different chemical properties.
Uniqueness
This compound is unique due to its specific chlorination pattern and the presence of the sodium salt, which enhances its solubility and reactivity in aqueous solutions .
Eigenschaften
CAS-Nummer |
3757-76-4 |
|---|---|
Molekularformel |
C6H3Cl2NaO |
Molekulargewicht |
184.98 g/mol |
IUPAC-Name |
sodium;2,4-dichlorophenolate |
InChI |
InChI=1S/C6H4Cl2O.Na/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1 |
InChI-Schlüssel |
BYOIUZNBVLCMNV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)[O-].[Na+] |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
120-83-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)





![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)


![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)



![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
